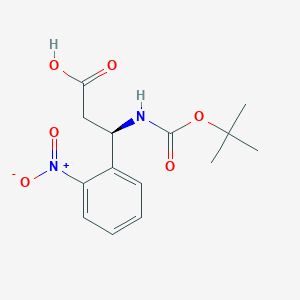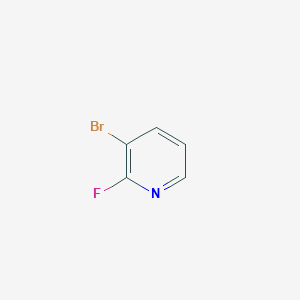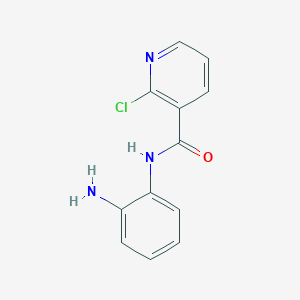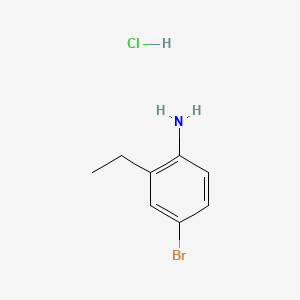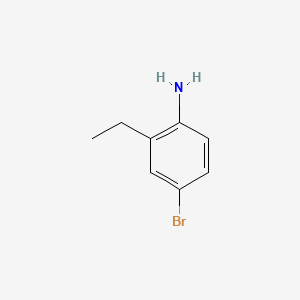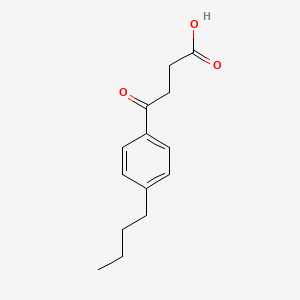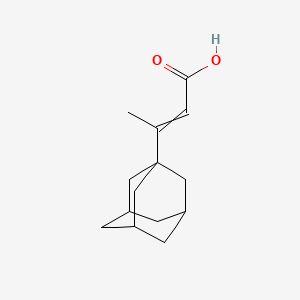
2-Bromo-1-(thiazol-2-yl)éthanone
Vue d'ensemble
Description
2-Bromo-1-(thiazol-2-yl)ethanone is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest in the field of drug discovery due to their diverse biological activities and their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various synthetic protocols. For instance, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which are valuable in drug discovery programs . Similarly, 2-bromo-1-(1H-pyrazol-4-yl)ethanone serves as a versatile precursor for the synthesis of novel mono-, bis-, and polythiadiazines, achieved by reacting with appropriate aminotriazolethiol or di- and poly(bromo) compounds . Additionally, α-bromo chalcones containing a 2-thiene ring have been prepared through the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination and selective dehydrobromination .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related bromophenyl compounds have been investigated using both experimental and theoretical methods, such as Gaussian09 software package, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . The stability of these molecules, arising from hyper-conjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is used to determine charge transfer within the molecule .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of 2-acylbenzo[b]thiophenes from 2-halochalcones through α-C-H functionalization using a copper catalyst and xanthate as a sulfur source has been described, showcasing the synthetic importance of such transformations . Additionally, the reaction of bromodiphenyl butenone with thiourea or N,N'-diphenylthiourea leads to the formation of substituted thiazolamines and thiazolidinones, demonstrating the nucleophilic substitution of the halogen atom and Michael addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The molecular electrostatic potential (MEP) analysis of related compounds shows that the negative charge is typically localized over the carbonyl group, while the positive region is over the aromatic rings . The first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics. Furthermore, molecular docking studies suggest that certain bromophenyl compounds might exhibit inhibitory activity against target proteins and may act as anti-neoplastic agents . The fungicidal activity of new thiazole derivatives prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone has also been reported, highlighting the diverse applications of these compounds .
Applications De Recherche Scientifique
Applications pharmaceutiques
2-Bromo-1-(thiazol-2-yl)éthanone : joue un rôle important dans l'industrie pharmaceutique en raison de son importance structurelle dans la chimie des thiazoles. Les thiazoles sont un composant de divers médicaments, notamment les antimicrobiens, les antirétroviraux et les agents anticancéreux . Les groupes fonctionnels brome et thiazole du composé en font un intermédiaire précieux dans la synthèse de molécules médicinales plus complexes. Par exemple, des modifications à différentes positions de composés à base de thiazole peuvent conduire à de nouvelles molécules ayant des activités antitumorales, antioxydantes et antimicrobiennes puissantes .
Recherche agrochimique
En recherche agrochimique, This compound peut être utilisé pour développer de nouveaux pesticides et herbicides. Sa réactivité due à l'atome de brome permet la création de composés qui peuvent agir comme des régulateurs de croissance ou des agents de protection contre divers agents pathogènes des plantes .
Science des matériaux
L'utilité du composé s'étend à la science des matériaux, où il peut être utilisé dans la synthèse de nouveaux matériaux ayant des propriétés spécifiques. Par exemple, il peut servir de précurseur dans la création de nouveaux polymères ou revêtements qui nécessitent l'incorporation de structures de thiazole pour une durabilité accrue ou d'autres caractéristiques fonctionnelles .
Synthèse chimique
This compound : est un bloc de construction polyvalent en synthèse chimique. Il est utilisé pour construire un large éventail de composés chimiques en raison de son atome de brome réactif, qui peut subir diverses réactions de substitution, ce qui en fait un synthon précieux en chimie organique .
Processus industriels
Ce composé trouve des applications dans les processus industriels, en particulier dans la synthèse de colorants, de pigments et d'autres produits chimiques qui nécessitent des dérivés de thiazole comme intermédiaires. Sa réactivité et sa stabilité dans différentes conditions le rendent adapté à la production chimique à grande échelle .
Sensibilisateurs photographiques
Dans le domaine de la photographie, les dérivés de thiazole, y compris This compound, peuvent être utilisés pour développer de nouveaux types de sensibilisateurs photographiques. Ces composés peuvent améliorer la qualité et la stabilité des images photographiques en améliorant les propriétés sensibles à la lumière du film photographique .
Cristaux liquides
Les propriétés structurelles de This compound peuvent contribuer au développement de cristaux liquides. Les cycles thiazole peuvent potentiellement faire partie de phases cristallines liquides utilisées dans les écrans et autres dispositifs optiques .
Capteurs
Enfin, la partie thiazole de This compound peut être intégrée dans les technologies de capteurs. Les capteurs qui détectent les changements environnementaux ou les substances chimiques spécifiques peuvent bénéficier des propriétés électroniques des dérivés de thiazole .
Safety and Hazards
Mécanisme D'action
Target of Action
Thiazole derivatives, such as voreloxin, have been known to bind to dna and interact with topoisomerase ii . This interaction results in DNA double-strand breaks, leading to cell death .
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II . This interaction causes DNA double-strand breaks, leading to a G2 stop and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities , suggesting that they may have similar effects.
Propriétés
IUPAC Name |
2-bromo-1-(1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFTRDAOYSMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383584 | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3292-77-1 | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



